Acetanilide, N-(phenylazo)-
CAS No.: 5702-80-7
Cat. No.: VC16961306
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5702-80-7 |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | N-phenyl-N-phenyldiazenylacetamide |
| Standard InChI | InChI=1S/C14H13N3O/c1-12(18)17(14-10-6-3-7-11-14)16-15-13-8-4-2-5-9-13/h2-11H,1H3 |
| Standard InChI Key | RDPZUAALNQXMDR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Introduction
Acetanilide, N-(phenylazo)- is an organic compound with the molecular formula CHNO. It belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), and is specifically a derivative of acetanilide, which itself is the N-acetylated form of aniline . This compound is notable for its distinct structural features, including a phenylazo group attached to the acetanilide backbone, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of Acetanilide, N-(phenylazo)- typically involves reactions that introduce the phenylazo group onto the acetanilide backbone. While specific synthesis methods are not detailed in the available literature, azo compounds generally can be synthesized through diazotization reactions followed by coupling with aromatic amines.
Biological Activities
Acetanilide, N-(phenylazo)- exhibits various biological activities, primarily attributed to its analgesic and antipyretic properties. Historically, acetanilide was one of the first compounds used for pain relief and fever reduction, although it has largely been replaced by safer alternatives due to its toxicity. Research indicates that upon metabolism, acetanilide can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially causing adverse effects such as methemoglobinemia.
Applications and Related Compounds
Acetanilide, N-(phenylazo)- finds applications in various fields, including dye manufacturing due to its azo functional group. Several compounds share structural similarities with acetanilide, N-(phenylazo)-, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetanilide | Acetamide | Historical analgesic; precursor to paracetamol. |
| Phenacetin | Acetamide | Analgesic; less toxic than acetanilide. |
| 4-Aminophenol | Aniline derivative | Precursor for paracetamol; significant analgesic use. |
| Aniline | Aromatic amine | Basic structure for many dyes and pharmaceuticals. |
| 4-Phenylenediamine | Aromatic amine | Used in dye manufacturing; potential carcinogen. |
Research Findings and Toxicity
Studies on the interactions of acetanilide, N-(phenylazo)- focus on its reactivity with biological molecules and other chemical species. Its interactions are significant in understanding its potential toxicity and metabolic pathways. The compound's toxicity is a major concern, as it can lead to adverse effects upon metabolism.
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